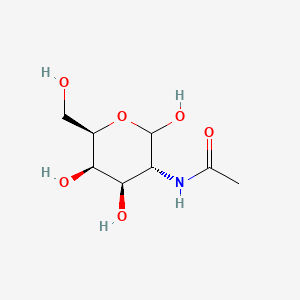
N-Acetyl-D-Galactosamine
概述
描述
N-Acetyl-D-Galactosamine is an amino sugar derivative of galactose. It is a crucial component in various biological processes, including the formation of the antigen of blood group A in humans . This compound is typically the first monosaccharide that connects serine or threonine in specific forms of protein O-glycosylation . It plays a vital role in intercellular communication and is concentrated in sensory nerve structures of both humans and animals .
作用机制
Target of Action
The primary target of 2-Acetamido-2-Deoxy-D-Galactopyranose (also known as N-Acetyl-D-Galactosamine) is the glycosyltransferase enzyme . This enzyme is responsible for the incorporation of glucosamine into O-glycans . The compound also targets the MUC1 protein in breast cancer cell lines, such as MDF-7 .
Mode of Action
2-Acetamido-2-Deoxy-D-Galactopyranose acts as a competitive inhibitor of the glycosyltransferase enzyme . It mimics the structure of GalNAc-α-1-O-serine/theonine, thereby blocking the β1,3-galactosyltransferase involved in O-glycosylation elongation . This results in the inhibition of O-glycosylation, a critical process in the biosynthesis of mucin .
Biochemical Pathways
The compound affects the O-glycosylation pathway . By inhibiting the glycosyltransferase enzyme, it prevents the incorporation of glucosamine into O-glycans . This alters the biosynthesis of mucin, a type of glycoprotein, and impacts the expression of the MUC1 protein in certain cancer cells .
Result of Action
The inhibition of O-glycosylation by 2-Acetamido-2-Deoxy-D-Galactopyranose leads to the suppression of mucin biosynthesis . This results in the decreased expression of the MUC1 protein in breast cancer cell lines . In the context of HIV replication, the compound has been shown to increase the percentage of infected cells and the amount of viral particles .
Action Environment
The action, efficacy, and stability of 2-Acetamido-2-Deoxy-D-Galactopyranose can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the cell types it interacts with. For instance, its ability to inhibit O-glycosylation can vary across different cell lines .
生化分析
Biochemical Properties
2-Acetamido-2-Deoxy-D-Galactopyranose plays a crucial role in biochemical reactions. It is a N-acetyl-D-hexosamine and a N-acetylgalactosamine
Cellular Effects
It has been suggested that it may have antitumor properties
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
2-Acetamido-2-Deoxy-D-Galactopyranose is involved in certain metabolic pathways It interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels
准备方法
The preparation of N-Acetyl-D-Galactosamine involves several synthetic routes. One common method includes the peracetylation of D-galactosamine hydrochloride to prepare D-galactosamine pentaacetate, followed by the removal of O-acetylation to produce this compound . The reaction system typically contains D-galactosamine hydrochloride, a solvent, an acylating agent such as acetic anhydride, and an acid-binding agent like 4-dimethylaminopyridine. The reaction temperature ranges from -5°C to 5°C . This method is advantageous due to its mild reaction conditions and scalability for industrial production .
化学反应分析
N-Acetyl-D-Galactosamine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form this compound-1-phosphate . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
N-Acetyl-D-Galactosamine has numerous scientific research applications across various fields:
Chemistry: It is used in affinity chromatography and protein chromatography as an agarose.
Biology: It plays a role in intercellular communication and is concentrated in sensory nerve structures.
Medicine: It is used as a targeting ligand in investigational antisense oligonucleotides and siRNA therapies targeted to the liver.
相似化合物的比较
N-Acetyl-D-Galactosamine is similar to other amino sugars such as N-Acetylglucosamine and Galactosamine . it is unique in its specific role in forming the antigen of blood group A and its use as a targeting ligand in liver-specific therapies . Other similar compounds include:
N-Acetylglucosamine: Another amino sugar involved in the formation of glycoproteins and glycolipids.
Galactosamine: A precursor in the biosynthesis of glycosaminoglycans.
N-Acetylmannosamine: Involved in the biosynthesis of sialic acids.
This compound stands out due to its specific applications in targeted drug delivery and its role in blood group antigen formation .
属性
IUPAC Name |
N-[(3R,4R,5R,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6+,7-,8?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-KEWYIRBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](OC1O)CO)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1136-42-1, 31022-50-1 | |
| Record name | Galactopyranose, 2-acetamido-2-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetylgalactosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031022501 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
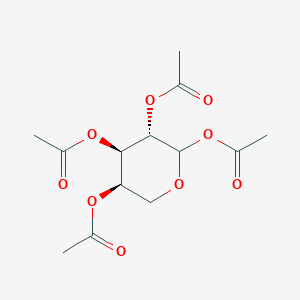
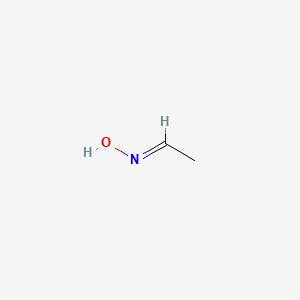
![sodium;2-[(2-amino-2-oxoethyl)-(carboxymethyl)amino]acetate](/img/structure/B7798974.png)
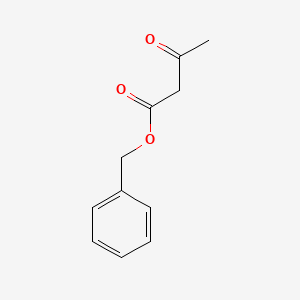
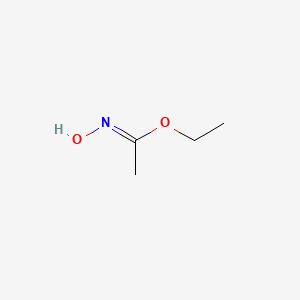
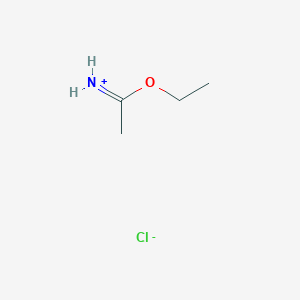
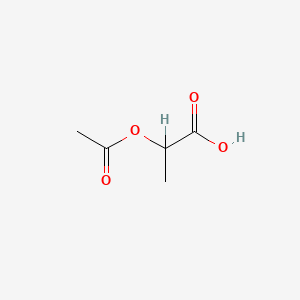

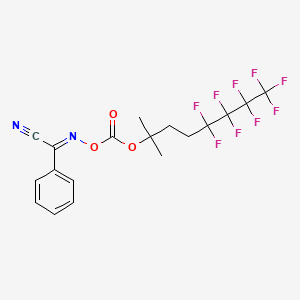
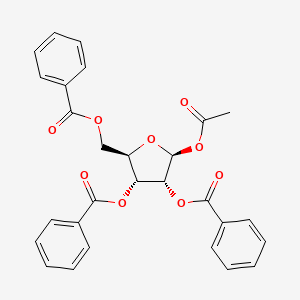
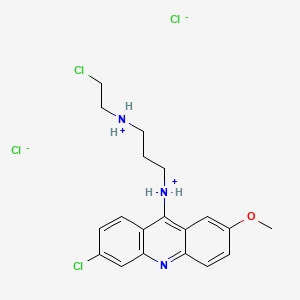
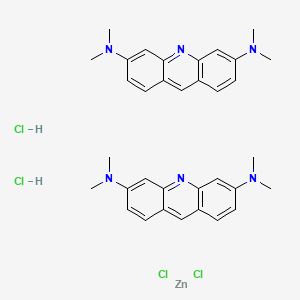
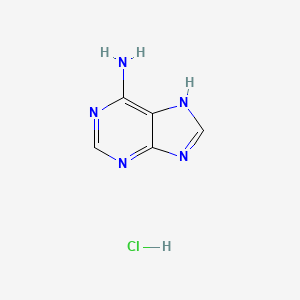
![sodium;(4aR,6R,7R,7aS)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B7799051.png)
